molecular formula C15H14O5S B458878 Ethyl 2-[(phenylsulfonyl)oxy]benzoate

Ethyl 2-[(phenylsulfonyl)oxy]benzoate

Cat. No.: B458878
M. Wt: 306.3g/mol
InChI Key: ZMGFXFAEQGQFME-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylsulfonyl)oxy]benzoate is an aromatic ester featuring a phenylsulfonyloxy (–OSO₂C₆H₅) substituent at the ortho position of the benzoate ring. The sulfonyloxy group confers unique electronic and steric properties, influencing reactivity and physical characteristics such as solubility and thermal stability.

Properties

Molecular Formula

C15H14O5S

Molecular Weight

306.3g/mol

IUPAC Name

ethyl 2-(benzenesulfonyloxy)benzoate

InChI

InChI=1S/C15H14O5S/c1-2-19-15(16)13-10-6-7-11-14(13)20-21(17,18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

ZMGFXFAEQGQFME-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 2-[(phenylsulfonyl)oxy]benzoate with structurally related benzoate esters, emphasizing substituent effects on properties and applications.

Structural and Functional Group Variations

Substituent Position and Type

Ethyl 4-{[(4-Methylphenyl)sulfonyl]oxy}benzoate (CAS 98634-20-9) Structure: Sulfonyloxy group at the para position; methyl-substituted phenyl ring on the sulfonyl moiety. Molecular Formula: C₁₆H₁₆O₅S. The methyl group may increase lipophilicity .

Ethyl 2-(Aminosulfonyl)benzoate (CAS 59777-72-9) Structure: Aminosulfonyl (–SO₂NH₂) group at the ortho position. Molecular Formula: C₉H₁₁NO₄S. Impact: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents. This compound is more reactive in nucleophilic reactions compared to phenylsulfonyl derivatives .

Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate (CAS 225222-73-1)

  • Structure : Sulfanyl (–S–) group linked to a brominated phenyl ring.
  • Molecular Formula : C₁₅H₁₃BrO₂S.
  • Impact : The thioether (sulfanyl) group is less electron-withdrawing than sulfonyl, altering redox properties. Bromine increases molecular weight and may enhance halogen bonding in crystal packing .

Key Physical Properties
Compound Molecular Weight Solubility Melting Point Key Functional Group
This compound* ~314.34 g/mol Moderate (organic solvents) Not reported Phenylsulfonyloxy (ortho)
Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate 328.36 g/mol High (toluene, DCM) Not reported Methylphenylsulfonyloxy (para)
Ethyl 2-(aminosulfonyl)benzoate 229.25 g/mol High (DMSO, water) Not reported Aminosulfonyl (ortho)
Ethyl 2-methoxybenzoate 180.20 g/mol High (ethanol) Not reported Methoxy (ortho)

*Inferred data based on structural analogs.

Reactivity in Polymer Systems

  • Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~85% conversion in resins, outperforming methacrylate analogs (70%) due to enhanced electron donation. Sulfonyloxy derivatives may exhibit intermediate reactivity .
  • Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability than thioethers or aliphatic esters, as seen in pesticide sulfonylureas () .

Solubility Trends

  • Polarity: Aminosulfonyl derivatives (e.g., CAS 59777-72-9) show higher aqueous solubility due to hydrogen bonding, while phenylsulfonyloxy analogs are more soluble in organic solvents .
  • Steric Effects : Ortho-substituted benzoates (e.g., Ethyl 2-methoxybenzoate) have lower melting points than para isomers due to disrupted crystal packing .

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